molecular formula C10H7F2NO2 B1418925 8-(Difluoromethoxy)-4-quinolinol CAS No. 629644-63-9

8-(Difluoromethoxy)-4-quinolinol

Cat. No. B1418925
CAS RN: 629644-63-9
M. Wt: 211.16 g/mol
InChI Key: SRFOMGCGOPIZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-(Difluoromethoxy)-4-quinolinol” is a chemical compound with the molecular formula C10H7F2NO . It is a derivative of quinoline, a class of organic compounds widely used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of difluoromethoxylated nitrogen-containing heterocycles, which includes “8-(Difluoromethoxy)-4-quinolinol”, has been reported from the corresponding α-(difluoromethoxy)ketones . Another method involves the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The molecular structure of “8-(Difluoromethoxy)-4-quinolinol” can be analyzed using various computational chemistry tools . The molecular weight of this compound is 195.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Difluoromethoxy)-4-quinolinol” include its molecular weight (195.17), its physical form (powder), and its storage temperature (room temperature) .

Scientific Research Applications

Medicinal Applications

Difluoromethoxy compounds, including difluoromethoxy benzene derivatives, have been investigated and utilized in various medicinal fields . For instance, they have been researched for their efficacy as antibacterial products and anaesthetics .

Anti-Inflammatory Applications

The difluoromethoxy motif features in the commercially available drug, Roflumilast . This drug is a selective enzyme inhibitor used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease .

Technological Applications

The technological interest in difluoromethoxy compounds lies primarily with the development of liquid crystal displays . The high polarity of the electronegative fluorine atoms, combined with the potential aromatic stacking interactions of the phenyl groups, make difluoromethoxy phenyls invaluable components for construction of nematic liquid crystals containing permanent dipoles .

Agricultural Applications

Difluoromethoxy phenyl motif also features in a number of pesticides and herbicides such as Flucythrinate and Pyraflufen . These compounds are used to control pests and unwanted plants in agricultural fields .

Organic Synthesis

Difluoromethoxy compounds, such as 3-(Difluoromethoxy)benzenesulfonyl chloride, are used in various scientific experiments as a reagent to introduce the sulfonyl chloride group into a substrate. They are commonly used in the synthesis of sulfonamides, which are important compounds in the field of medicinal chemistry.

Pulmonary Fibrosis Treatment

3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a difluoromethoxy compound, has been evaluated for its effects on pulmonary fibrosis . Research aimed to determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .

Safety and Hazards

The safety data sheet for a similar compound, “4-(Difluoromethoxy)phenyl isocyanate”, indicates that it is highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Mechanism of Action

Target of Action

The primary target of 8-(Difluoromethoxy)-4-quinolinol is the human immunodeficiency virus (HIV). It has been identified as a potent and selective inhibitor of HIV-1 transcription . The compound interacts with the virus, inhibiting its replication and thus playing a crucial role in controlling the progression of the disease .

Mode of Action

8-(Difluoromethoxy)-4-quinolinol interacts with its target, HIV, by inhibiting the virus’s replication process. This is achieved by interfering with the transcriptional level of the virus, thereby preventing the virus from multiplying and spreading . This interaction results in a decrease in the viral load within the host, slowing the progression of the disease.

Biochemical Pathways

It is known that the compound interferes with the transcription process of hiv, which is a crucial step in the viral replication cycle . By inhibiting this process, 8-(Difluoromethoxy)-4-quinolinol disrupts the normal functioning of the virus, leading to a decrease in viral replication and spread.

Pharmacokinetics

It is known that the rate of uptake and elimination of similar compounds is largely driven by their blood solubility

Result of Action

The primary result of the action of 8-(Difluoromethoxy)-4-quinolinol is the inhibition of HIV replication. This leads to a decrease in the viral load within the host, which can slow the progression of the disease and potentially improve the clinical outcome for the patient .

properties

IUPAC Name

8-(difluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-6-7(14)4-5-13-9(6)8/h1-5,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOMGCGOPIZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Difluoromethoxy)-4-quinolinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Difluoromethoxy)-4-quinolinol
Reactant of Route 2
Reactant of Route 2
8-(Difluoromethoxy)-4-quinolinol
Reactant of Route 3
8-(Difluoromethoxy)-4-quinolinol
Reactant of Route 4
Reactant of Route 4
8-(Difluoromethoxy)-4-quinolinol
Reactant of Route 5
Reactant of Route 5
8-(Difluoromethoxy)-4-quinolinol
Reactant of Route 6
Reactant of Route 6
8-(Difluoromethoxy)-4-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.